molecular formula C30H23ClFN3O2S B11074626 (2Z)-2-[(4-chlorophenyl)imino]-3-(diphenylmethyl)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-3-(diphenylmethyl)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11074626
M. Wt: 544.0 g/mol
InChI Key: CYSJGGVBZSTLOC-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that features a thiazine ring, which is a six-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of various functional groups, including a chlorophenyl group, a diphenylmethyl group, a fluorophenyl group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the thiazine ring, the introduction of the various substituents, and the final coupling reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of high-pressure reactors, temperature control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized thiazine derivatives, while substitution reactions may produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE include other thiazine derivatives and compounds with similar functional groups, such as:

  • (2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-CHLOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-2-[(4-BROMOPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

The uniqueness of (2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(DIPHENYLMETHYL)-N-(4-FLUOROPHENYL)-4-OXO-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups and its thiazine ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H23ClFN3O2S

Molecular Weight

544.0 g/mol

IUPAC Name

3-benzhydryl-2-(4-chlorophenyl)imino-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C30H23ClFN3O2S/c31-22-11-15-25(16-12-22)34-30-35(28(20-7-3-1-4-8-20)21-9-5-2-6-10-21)27(36)19-26(38-30)29(37)33-24-17-13-23(32)14-18-24/h1-18,26,28H,19H2,(H,33,37)

InChI Key

CYSJGGVBZSTLOC-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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